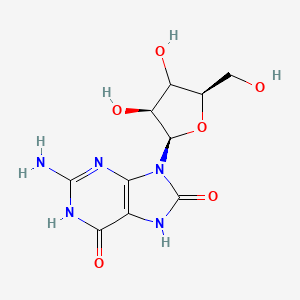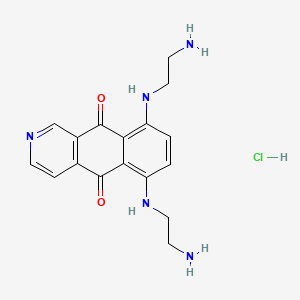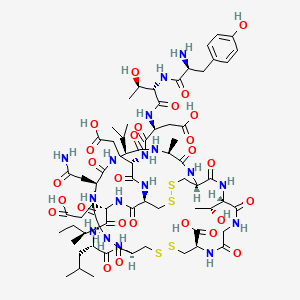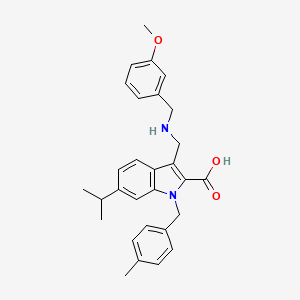
Anti-osteoporosis agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-osteoporosis agent-1 is a compound designed to combat osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Osteoporosis is a significant health concern, particularly among postmenopausal women and the elderly. This compound aims to enhance bone density and strength, thereby reducing the likelihood of fractures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-osteoporosis agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as esterification, amidation, and cyclization. These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, waste management, and adherence to regulatory standards.
化学反応の分析
Types of Reactions: Anti-osteoporosis agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).
Major Products:
科学的研究の応用
Anti-osteoporosis agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bone cell metabolism and signaling pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating osteoporosis and related bone disorders.
Industry: Utilized in the development of bone-strengthening supplements and pharmaceuticals.
作用機序
The mechanism of action of anti-osteoporosis agent-1 involves its interaction with specific molecular targets in bone cells. It primarily acts by:
Inhibiting Osteoclast Activity: Osteoclasts are cells responsible for bone resorption. This compound inhibits their activity, reducing bone breakdown.
Stimulating Osteoblast Activity: Osteoblasts are cells responsible for bone formation. This compound promotes their activity, enhancing bone formation.
Modulating Signaling Pathways: The compound affects various signaling pathways, including the RANK/RANKL/OPG pathway, which plays a crucial role in bone remodeling.
類似化合物との比較
Anti-osteoporosis agent-1 is compared with other similar compounds, such as:
Bisphosphonates: These compounds also inhibit osteoclast activity but have different chemical structures and mechanisms of action.
Denosumab: A monoclonal antibody that targets RANKL, preventing it from activating osteoclasts.
Teriparatide: A recombinant form of parathyroid hormone that stimulates osteoblast activity.
Uniqueness: this compound is unique in its dual action of inhibiting osteoclasts and stimulating osteoblasts, providing a balanced approach to bone health. Its specific molecular interactions and signaling pathway modulation set it apart from other anti-osteoporosis agents.
特性
分子式 |
C20H19ClN2O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C20H19ClN2O2/c1-20(2)10-9-13-5-8-17(24)18(19(13)25-20)16-11-15(22-23-16)12-3-6-14(21)7-4-12/h3-10,15,22,24H,11H2,1-2H3 |
InChIキー |
ZXGCKXYHNYMBSZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2)O)C3=NNC(C3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)


![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)


![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
